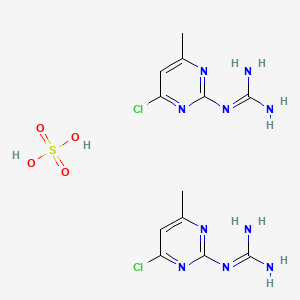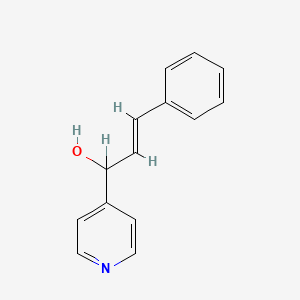
alpha-(2-Phenylvinyl)-4-pyridinemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(2-Phenylvinyl)-4-pyridinemethanol is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a phenylvinyl group attached to the alpha position of a pyridine ring, with a hydroxyl group attached to the fourth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Phenylvinyl)-4-pyridinemethanol typically involves the reaction of 4-pyridinemethanol with a phenylvinyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the hydroxyl group on the pyridine ring. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(2-Phenylvinyl)-4-pyridinemethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The phenylvinyl group can be reduced to a phenylethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent such as dichloromethane.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a phenylethyl derivative.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Alpha-(2-Phenylvinyl)-4-pyridinemethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Mécanisme D'action
The mechanism of action of alpha-(2-Phenylvinyl)-4-pyridinemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylvinyl group can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Alpha-(2-Phenylvinyl)-4-pyridinemethanol can be compared with other pyridine derivatives, such as:
2-Phenyl-4-pyridinemethanol: Lacks the vinyl group, resulting in different chemical reactivity and biological activity.
4-Phenyl-2-pyridinemethanol: The phenyl group is attached to a different position on the pyridine ring, leading to variations in its properties.
4-Vinyl-2-pyridinemethanol: The vinyl group is attached to a different position, affecting its chemical behavior and applications.
The uniqueness of this compound lies in the specific arrangement of the phenylvinyl and hydroxyl groups on the pyridine ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
24060-94-4 |
|---|---|
Formule moléculaire |
C14H13NO |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
(E)-3-phenyl-1-pyridin-4-ylprop-2-en-1-ol |
InChI |
InChI=1S/C14H13NO/c16-14(13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h1-11,14,16H/b7-6+ |
Clé InChI |
BSCSDCSDQDCGBS-VOTSOKGWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(C2=CC=NC=C2)O |
SMILES canonique |
C1=CC=C(C=C1)C=CC(C2=CC=NC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


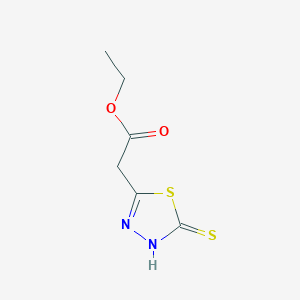
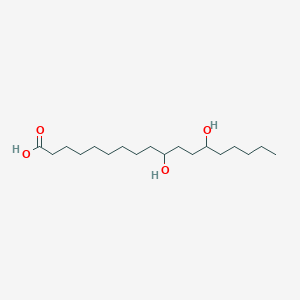
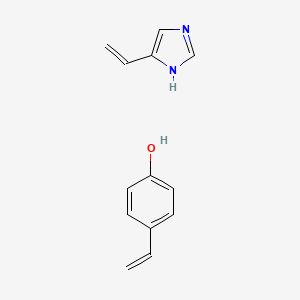

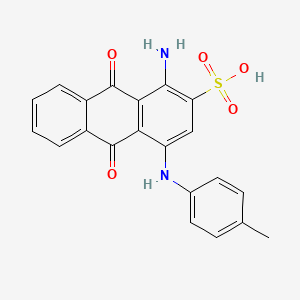
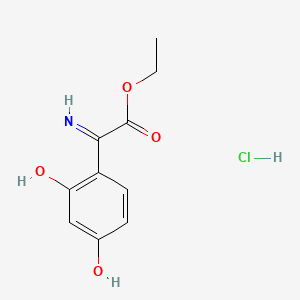
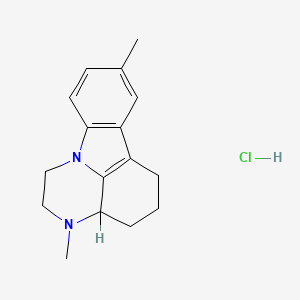
![Benzene, [(butylseleno)methyl]-](/img/structure/B14692488.png)
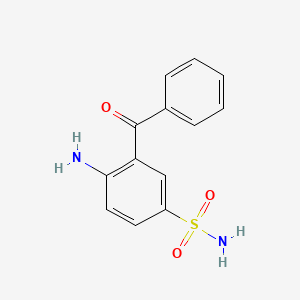


![5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14692513.png)
